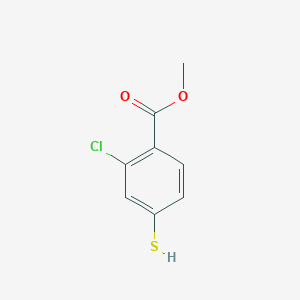

Methyl 2-chloro-4-mercaptobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO2S |

|---|---|

Molecular Weight |

202.66 g/mol |

IUPAC Name |

methyl 2-chloro-4-sulfanylbenzoate |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(12)4-7(6)9/h2-4,12H,1H3 |

InChI Key |

GXECVIMKPUKHCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)S)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Chloro 4 Mercaptobenzoate and Its Analogues

Strategies for Carbon-Sulfur Bond Formation in Aromatic Systems

The introduction of a sulfur-containing functional group onto an aromatic ring is a key step in the synthesis of mercaptobenzoates. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Aromatic Substitution Approaches Utilizing Thiolates

Nucleophilic aromatic substitution (SNAr) is a well-established method for forming carbon-sulfur bonds. This approach involves the reaction of an aryl halide, activated by electron-withdrawing groups, with a sulfur nucleophile, typically a thiolate salt. The reaction proceeds through a Meisenheimer complex intermediate.

The choice of solvent, base, and the presence of additives can significantly influence the outcome of SNAr reactions. For instance, in the synthesis of aryl thioethers, the use of 18-crown-6-ether as an additive has been shown to facilitate the conversion of aryl fluorides, which are typically challenging substrates for substitution reactions researchgate.net. Less toxic and odorless disulfides can also be employed directly as nucleophiles at mild temperatures (0 to 25 °C) researchgate.net.

| Reactant 1 | Reactant 2 | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Aryl Fluoride | Thiol | 18-crown-6-ether | DMF | 25 | Aryl Thioether | - | researchgate.net |

| Aryl Halide | Disulfide | - | - | 0-25 | Aryl Thioether | - | researchgate.net |

| Heteroaryl Halide (Cl, Br) | Thiol | K₂CO₃ | DMAc | rt-100 | Heteroaryl Thioether | Good | nih.gov |

This table presents generalized conditions for the synthesis of aryl thioethers via nucleophilic aromatic substitution, which is a key step in forming the mercaptobenzoate scaffold.

Thioesterification Reactions from Carboxylic Acid Derivatives and Thiols

Thioesterification provides a direct route to thioesters, which can be precursors to or analogues of mercaptobenzoates. This reaction typically involves the condensation of a carboxylic acid or its derivative with a thiol. The direct thioesterification of free carboxylic acids with free thiols can be catalyzed by a Brønsted acid, such as trifluoromethanesulfonic acid, to afford the corresponding thioesters in high yields.

Alternative Synthetic Pathways for Mercaptobenzoate Scaffolds

Beyond classical SNAr and thioesterification, several other powerful methods have emerged for the synthesis of aryl thiols and their derivatives.

Newman-Kwart Rearrangement: This thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates is a cornerstone for converting phenols into thiophenols thieme-connect.comed.ac.uk. The process involves the intramolecular migration of the aryl group from the oxygen to the sulfur atom wikipedia.org. While traditionally requiring high temperatures (200-300 °C), recent advancements have introduced milder, catalyzed versions of this reaction, including palladium-catalyzed and photoredox-catalyzed processes that can proceed at ambient temperatures wikipedia.orgacs.org. The resulting S-aryl thiocarbamate can then be hydrolyzed to yield the desired thiophenol wikipedia.org.

Palladium-Catalyzed C-S Cross-Coupling: This method has become a popular and reliable route for the synthesis of aryl thioethers nih.govacs.org. These reactions typically involve the coupling of an aryl halide or pseudohalide with a thiol in the presence of a palladium catalyst and a suitable ligand nih.gov. The use of monophosphine ligands has been shown to promote effective catalysis at room temperature with soluble bases nih.gov. An alternative approach utilizes the odorless and stable solid Na₂S₂O₃·5H₂O as a sulfur source, enabling the palladium-catalyzed cross-coupling of aryl and alkyl halides to form aromatic thioethers without the need for thiols or thiophenols acs.org.

Thiolation of Aryl Halides with Thiourea: Aryl halides can react with thiourea, followed by hydrolysis, to produce aryl thiols pearson.comias.ac.inchemistrysteps.com. Photoinduced reactions of thiourea anion with aryl halides provide a "one-pot," two-step synthesis of various aryl sulfur compounds, including aryl thiols mdma.chnih.gov. This method is advantageous due to the use of inexpensive and easy-to-handle thiourea mdma.ch.

| Method | Starting Material | Key Reagent(s) | Key Intermediate/Product | Reference |

| Newman-Kwart Rearrangement | Phenol | Thiocarbamoyl chloride | O-aryl thiocarbamate -> S-aryl thiocarbamate | thieme-connect.comed.ac.ukwikipedia.org |

| Pd-Catalyzed Cross-Coupling | Aryl Halide | Thiol, Pd catalyst, Ligand | Aryl Thioether | nih.govacs.org |

| Thiolation with Thiourea | Aryl Halide | Thiourea | Arylisothiouronium salt | pearson.comias.ac.inmdma.ch |

This table summarizes key alternative synthetic pathways for accessing the mercaptobenzoate scaffold.

Selective Functional Group Transformations in Halogenated Benzoates

The synthesis of specifically substituted mercaptobenzoates often requires selective manipulation of functional groups on a pre-existing halogenated benzoate core.

Reduction of Nitro Groups to Mercapto Groups on Aromatic Rings

The reduction of aromatic nitro compounds is a common transformation in organic synthesis. A wide variety of reagents can effect the conversion of a nitro group to an amine, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or the use of metals in acidic media (e.g., Fe, Zn, or SnCl₂) wikipedia.orgcommonorganicchemistry.com. The reduction can also lead to other nitrogen-containing functionalities such as hydroxylamines or azo compounds depending on the reaction conditions and the reducing agent employed wikipedia.orgnih.govtaylorfrancis.com.

However, the direct reduction of a nitro group to a mercapto (-SH) group is a less common and more challenging transformation. The typical reduction pathways for nitroarenes lead to nitrogen-containing functional groups. Achieving a direct conversion to a thiol would likely require a multi-step process or the development of novel and highly specific reagents. Research into new nitroreductases has shown the potential for highly selective and controllable reduction of nitroarenes to corresponding N-arylhydroxylamines under mild conditions rsc.org. Further transformation of these intermediates could potentially offer a route to other functional groups, though a direct conversion to a mercapto group is not a standard outcome of nitro reduction.

| Reducing Agent | Typical Product from Nitroarene | Reference |

| H₂/Pd-C | Amine | commonorganicchemistry.com |

| Raney Nickel | Amine | commonorganicchemistry.com |

| Fe/Acid | Amine | commonorganicchemistry.com |

| Zn/Acid | Amine | commonorganicchemistry.com |

| SnCl₂ | Amine | commonorganicchemistry.com |

| LiAlH₄ | Azo compound | commonorganicchemistry.com |

| BaNTR1 (nitroreductase) | N-arylhydroxylamine | rsc.org |

This table outlines common reagents for the reduction of aromatic nitro compounds and their typical products.

Halogenation and Subsequent Thiolation Strategies

A plausible and widely applicable strategy for the synthesis of halogenated mercaptobenzoates involves a two-step process: initial halogenation of a suitable benzoate precursor followed by the introduction of the mercapto group.

Halogenation of Benzoates: The direct halogenation of aromatic acid derivatives, such as methyl benzoate, can be achieved. For example, the bromination of methyl benzoate using excess aluminum chloride as a "swamping catalyst" can yield methyl 3-bromobenzoate and methyl 3,5-dibromobenzoate datapdf.com. The nitration of methyl benzoate, an electrophilic aromatic substitution, is a standard laboratory procedure that introduces a nitro group, which can then be a handle for further transformations ma.eduaiinmr.com. The reaction of benzene (B151609) and methylbenzene with chlorine or bromine in the presence of a catalyst like aluminum chloride or iron results in the substitution of a hydrogen atom on the ring with a halogen libretexts.org.

Thiolation of Halogenated Benzoates: Once the halogenated benzoate is obtained, the mercapto group can be introduced via nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide or a protected thiol equivalent. This approach is exemplified in a patented method for synthesizing 4-mercaptobenzoates, which starts with 4-chlorobenzoic acid google.com. The process involves an initial reaction with sodium methyl mercaptide to form 4-(methylthio)benzoic acid, which is then halogenated. The final step involves reaction with an alcohol to yield the 4-mercaptobenzoate ester google.com.

This sequential strategy allows for the controlled introduction of both the halogen and the mercapto group at specific positions on the aromatic ring, providing a versatile route to a wide range of substituted mercaptobenzoate derivatives.

Green Chemistry Principles in the Synthesis of Aromatic Thiol Esters

The synthesis of aromatic thiol esters, including analogues of Methyl 2-chloro-4-mercaptobenzoate, is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include the development of photocatalytic methods that harness light energy and the implementation of solvent-free reaction conditions to decrease environmental impact.

Photocatalytic reactions represent a significant advancement in green chemistry, utilizing visible light as a sustainable energy source to drive chemical transformations. These methods often employ inexpensive organic photocatalysts and mild reaction conditions, generating minimal waste.

One notable development is the direct synthesis of α-keton thiol esters through a photocatalytic oxidative radical addition of thioic acids to alkenes. google.comrochester.eduut.ac.ir This approach is distinguished by its adherence to green chemistry principles: it uses thioxanthone as a cost-effective organic photocatalyst, employs O₂ as a green oxidant, and utilizes ethyl acetate as a green solvent, with water being the only byproduct. google.comrochester.eduut.ac.ir Another innovative method involves the photoredox-catalyzed coupling of acyl oxime acetates with thiophenols to produce arylthioesters. nih.gov This reaction proceeds efficiently in water at room temperature, using Eosin Y as an organophotocatalyst and blue light as the energy source. nih.gov Preliminary mechanistic studies suggest this transformation occurs via a radical-radical coupling of an acyl radical with a thiyl radical. nih.gov

These photocatalytic strategies offer a metal-free and environmentally responsible alternative to traditional methods, which often rely on stoichiometric and hazardous reagents.

Table 1: Examples of Photocatalytic Thiol Ester Synthesis

| Photocatalyst | Reactants | Key Conditions | Product Type | Source(s) |

|---|---|---|---|---|

| Thioxanthone | Thioic Acid, Alkene | Visible light, O₂ (oxidant), Ethyl Acetate (solvent) | α-Keton Thiol Ester | google.comrochester.eduut.ac.ir |

| Eosin Y | Acyl Oxime Acetate, Thiophenol | Blue light, Water (solvent), MPEG-550 (phase-transfer catalyst) | Arylthioester | nih.gov |

Eliminating solvents from chemical reactions is a cornerstone of green synthesis, as solvents often contribute the largest portion of mass waste and pose significant environmental and health risks. Solvent-free approaches lead to higher process efficiency, reduced waste, and simplified product isolation.

An effective solvent-free protocol has been developed for the synthesis of thiol esters from carboxylic acids and thiols using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent. msu.edumdpi.com This method is efficient for both aromatic and aliphatic thiols, providing the corresponding thiol esters in good yields under mild and neutral conditions without the need for a solvent. msu.edumdpi.com The protocol has been successfully applied to a range of substrates, demonstrating its general utility. msu.edumdpi.com The primary advantages of this procedure are the avoidance of harmful solvents and the circumvention of tedious preparatory steps for acid chlorides, which are often required in traditional methods. msu.edu

Table 2: Synthesis of Thiol Esters under Solvent-Free Conditions using DCC

| Carboxylic Acid | Thiol | Product Yield | Source(s) |

|---|---|---|---|

| Ricinoleic Acid | Benzyl Mercaptan | 65% | msu.edu |

| Ricinoleic Acid | Thiophenol | 70% | msu.edu |

| Ricinoleic Acid | p-Methylthiophenol | 75% | msu.edu |

| Benzoic Acid | Benzyl Mercaptan | 78% | msu.edu |

Purification and Isolation Techniques for Substituted Mercaptobenzoates

The effective purification and isolation of target compounds are critical steps in chemical synthesis to ensure high purity and remove unreacted starting materials, catalysts, and byproducts. For substituted mercaptobenzoates and their analogues, several conventional and advanced techniques are employed, with column chromatography and crystallization being the most prominent.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of substituted aromatic esters. This method involves separating compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being eluted by a mobile phase (a solvent or solvent mixture). mdpi.comacs.org The choice of solvent system is crucial for achieving effective separation. For instance, crude reaction mixtures containing aromatic esters are often extracted with organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) before being subjected to chromatography. nih.govmdpi.comnih.gov High-performance liquid chromatography (HPLC) offers a more advanced and higher-resolution alternative for the analysis and purification of substituted benzoic acids and their derivatives. nih.gov

Crystallization: Crystallization is a cost-effective and powerful technique for purifying solid organic compounds. This method relies on the differences in solubility of the desired product and impurities in a given solvent at different temperatures. A common procedure involves dissolving the crude product in a minimum volume of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out while impurities remain in the solution. youtube.com For substituted aromatic compounds, fractional crystallization can be particularly effective for separating isomers, as para-isomers often exhibit significantly higher melting points than their ortho or meta counterparts, facilitating their isolation. msu.edu Ethanol is a frequently used solvent for the recrystallization of substituted esters and related aromatic compounds. mdpi.comyoutube.com In many cases, a simple workup involving extraction, followed by precipitation and recrystallization, can yield highly pure products on a multi-gram scale without the need for chromatographic purification. nih.gov

Investigative Chemical Reactivity and Derivatization Studies

Reaction Mechanisms of the Thiol Group in Methyl 2-chloro-4-mercaptobenzoate Analogues

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In analogues of this compound, such as other mercaptobenzoic acids and their derivatives, the thiol group's reactivity is a central theme in their chemical transformations.

The oxidation of thiols to disulfides is a common and important reaction. This transformation can be achieved using a variety of oxidizing agents and conditions. For instance, the oxidation of 2-mercaptobenzoic acid to 2,2'-disulfanediyldibenzoic acid is pH-dependent, with complete oxidation occurring at neutral pH under hydrothermal conditions. researchgate.net This suggests that the thiol group in this compound would likely undergo similar oxidation to form the corresponding disulfide derivative.

The oxidation process is generally a two-step reaction involving intermediate species. nih.gov Depending on the oxidant, the pathway can involve one- or two-electron redox mechanisms. nih.gov Common oxidants like hydrogen peroxide, iodine, and even atmospheric oxygen can facilitate this conversion. researchgate.netrug.nl The strength of the oxidant can influence the reaction, with weaker oxidants potentially leading to fewer side reactions. nih.gov The general mechanism for thiol oxidation can proceed through a sulfenic acid (RSOH) intermediate, which then reacts with another thiol molecule to form the disulfide. nih.gov

Table 1: Conditions for Oxidation of Thiol Analogues

| Thiol Compound | Oxidant/Conditions | Product | Reference |

| 2-Mercaptobenzoic acid | Hydrothermal, neutral pH | 2,2'-Disulfanediyldibenzoic acid | researchgate.net |

| 2-Mercaptobenzothiazole | Bleach, iodine | 2,2'-Dithiobis(benzothiazole) | researchgate.net |

| 4-Mercaptobenzoic acid | KBrO₃ | Disulfide derivative | nih.gov |

| Thiol building block 4 | Atmospheric oxygen | Disulfide 4₂ | rug.nl |

This table is generated based on data from analogous compounds and illustrates potential reaction pathways for this compound.

The thiol group can act as a nucleophile and react with alkyl or aryl halides to form thioethers. This S-alkylation or S-arylation is a fundamental reaction in organic synthesis. For instance, a method for synthesizing 4-mercaptobenzoates involves the reaction of a chlorobenzoic acid with sodium methyl mercaptide to form a methylthio derivative, which is a type of thioether. google.com This indicates that the thiol group of this compound would be susceptible to alkylation.

The reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds, while leading to a thioether, can be complex, sometimes forming intermediate complexes. nih.gov The kinetics of such reactions are often pH-dependent, as the thiolate anion is a more potent nucleophile than the neutral thiol. rug.nl

The sulfur atom in the thiol group possesses lone pairs of electrons, making it an excellent ligand for metal ions. Thiol-containing compounds, including mercaptobenzoic acid derivatives, are known to form coordination complexes with various metals. researchgate.net The in situ oxidation of a thiol to a disulfide can also lead to the formation of a ligand that coordinates to a metal center, primarily through the carboxylate oxygens. researchgate.net The ability of sulfur-containing ligands to chelate metal ions is a significant aspect of their chemistry. researchgate.net

Reactivity of the Ester Moiety

The methyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base. In the context of related compounds, the hydrolysis of methyl esters of substituted benzoic acids has been studied. For example, the alkaline hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate follows pseudo-first-order kinetics and is catalyzed by hydroxide ions. researchgate.net Similarly, the hydrolysis of N-methyl-2,4-dithiophenobarbital is also found to be a pseudo-first-order reaction, with the rate being dependent on pH. researchgate.net A patent describing the preparation of 6-chloro-2-mercaptobenzoic acid involves a high-pressure hydrolysis step of a related intermediate with sodium hydroxide solution. google.com This suggests that the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

The rate of hydrolysis can be influenced by the solvent composition, with changes in ethanol concentration in an aqueous mixture affecting the rate constant. researchgate.net

Halogen Atom Reactivity and Substitution Reactions on the Aromatic Ring

The chlorine atom attached to the aromatic ring of this compound is a key site for molecular modification. Its reactivity is influenced by the electronic effects of the other substituents on the ring—the electron-withdrawing methyl ester group and the electron-donating thiol group. This substitution allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Nucleophilic Substitution Patterns

The benzene (B151609) ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where the chlorine atom is displaced by a nucleophile. The reaction is facilitated by the presence of the electron-withdrawing ester group ortho to the chlorine, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction.

Studies on analogous compounds, such as methyl 2,4-dichloro-3,5-dinitrobenzoate, have demonstrated that the chlorine atom at the C-2 position is readily substituted by various amine nucleophiles like piperidine, morpholine, and piperazine. researchgate.net This aminodechlorination occurs under relatively mild conditions and is highly dependent on the nature of the solvent and the nucleophilicity of the amine. researchgate.net By analogy, this compound is expected to undergo similar substitutions. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. sydney.edu.au

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Amine | Piperidine | Methyl 2-(piperidin-1-yl)-4-mercaptobenzoate |

| Alkoxide | Sodium Methoxide | Methyl 2-methoxy-4-mercaptobenzoate |

This table is illustrative and shows expected products based on known reactivity patterns.

Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. These reactions typically employ palladium catalysts and allow for the coupling of the aryl chloride with a wide range of partners. researchgate.net

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce new aryl or alkyl groups. For example, coupling with phenylboronic acid would yield a biphenyl derivative. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines, providing an alternative to classical SNAr for synthesizing aniline derivatives.

Sonogashira Coupling: The introduction of an alkyne moiety can be achieved by reacting the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.

These cross-coupling methods are highly valued for their functional group tolerance and broad substrate scope, enabling the synthesis of complex molecular architectures from the this compound core. researchgate.net

Table 2: Illustrative Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl Structure |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand (e.g., BINAP) | Aryl Amine |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ + Base | Substituted Alkene |

This table provides examples of common cross-coupling reactions applicable to aryl chlorides.

Derivatization Strategies for Analytical and Synthetic Applications

Beyond the halogen atom, the thiol and ester functional groups of this compound provide additional handles for derivatization, enabling a wide array of modifications for both analytical detection and the construction of new molecular entities.

Methods for Modifying the Thiol Functional Group

The thiol (–SH) group is a potent nucleophile and is readily oxidized, making it a versatile site for chemical modification. wikipedia.orgmasterorganicchemistry.com

S-Alkylation: The thiol can be easily deprotonated to form a thiolate, which is an excellent nucleophile. masterorganicchemistry.com This thiolate readily reacts with alkyl halides in an SN2 reaction to form thioethers (sulfides). masterorganicchemistry.comescholarship.org

Oxidation to Disulfides: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a base, can oxidize the thiol to form a disulfide (–S–S–) linkage, effectively coupling two molecules of the parent compound. masterorganicchemistry.comresearchgate.net This reaction is reversible under reducing conditions.

Michael Addition: As a soft nucleophile, the thiol group can participate in Michael additions, reacting with α,β-unsaturated carbonyl compounds.

Reaction with Electrophiles: Specific reagents are used for thiol derivatization in biochemical and analytical contexts. For instance, N-substituted maleimides react selectively with thiols to form stable thioether bonds, a reaction often used in bioconjugation. nih.gov Similarly, reaction with phenacyl bromide would yield a thioether derivative. nih.gov

Table 3: Common Derivatization Reactions of the Thiol Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| S-Alkylation | Methyl Iodide (CH₃I) | Thioether (S-methyl) |

| Oxidation | Iodine (I₂) | Disulfide |

| Michael Addition | Methyl Acrylate | Thioether Adduct |

This table summarizes key methods for modifying the thiol functional group.

Ester Derivatization Techniques

The methyl ester functionality is another site for derivatization, primarily through reactions involving the carbonyl group. These transformations alter the properties of the molecule, such as its polarity and reactivity.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is typically irreversible as it forms the carboxylate salt. Subsequent acidification yields the free carboxylic acid.

Transesterification: By heating the methyl ester in the presence of another alcohol (e.g., ethanol or propanol) and an acid or base catalyst, the methyl group can be exchanged to form a different ester. sigmaaldrich.com This process is an equilibrium, and the reaction is typically driven to completion by using the new alcohol as the solvent.

Amidation: The ester can be converted directly to an amide by reacting it with an amine. This reaction, known as aminolysis, often requires high temperatures or specific catalysts but is a direct route to forming an amide bond from the ester.

Table 4: Key Derivatization Methods for the Ester Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O2. H₃O⁺ | Carboxylic Acid |

| Transesterification | Ethanol (C₂H₅OH), H⁺ catalyst | Ethyl Ester |

This table illustrates primary techniques for the chemical modification of the ester group.

Advanced Spectroscopic Characterization Methodologies and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. For Methyl 2-chloro-4-mercaptobenzoate, a combination of 2D techniques would be employed to confirm its constitution.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the aromatic region of this compound, COSY would show correlations between adjacent protons on the benzene (B151609) ring, confirming their connectivity.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing all protons within a coupled spin system. This would be particularly useful to trace the entire network of aromatic protons from a single correlation.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively assign the ¹H signals of the aromatic ring and the methyl ester to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is critical for piecing together the full structure. For instance, correlations would be expected from the methyl ester protons to the ester carbonyl carbon and from the aromatic protons to the carbons of the ester and chloro-substituted positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This can help to confirm the substitution pattern by showing spatial proximity between, for example, the methyl ester protons and the proton at position 3 of the benzene ring.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Expected Key Correlations | Information Gained |

|---|---|---|

| COSY | H3 ↔ H5, H5 ↔ H6 | Confirms adjacent protons on the aromatic ring. |

| HSQC | -OCH₃ (¹H) ↔ -OCH₃ (¹³C) Aromatic ¹H ↔ Aromatic ¹³C | Directly links protons to their attached carbons. |

| HMBC | -OCH₃ (¹H) ↔ C=O (¹³C) H3 (¹H) ↔ C1, C2, C4, C5 (¹³C) | Establishes long-range connectivity, confirming the overall structure and substituent positions. |

| NOESY | -OCH₃ (¹H) ↔ H3 (¹H) | Provides through-space correlations, confirming spatial relationships and stereochemistry. |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying polymorphism (the existence of different crystalline forms) and amorphous states. docbrown.infodocbrown.info For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used. The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. docbrown.info Differences in chemical shifts compared to the solution state can provide insights into intermolecular interactions, such as hydrogen bonding involving the mercapto group, and molecular packing in the crystal lattice.

Mass Spectrometry (MS) for Molecular Structure and Compositional Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula and can provide structural clues through fragmentation analysis. docbrown.info

Hyphenated techniques, which couple a separation method with mass spectrometry, are standard for analyzing complex mixtures and verifying the purity of compounds. koreascience.krambeed.com

GC-MS (Gas Chromatography-Mass Spectrometry): Given its likely volatility, this compound could be analyzed by GC-MS. koreascience.krnih.gov The gas chromatograph would separate the compound from any impurities or reaction byproducts, and the mass spectrometer would then provide a mass spectrum for each separated component, allowing for identification. researchgate.net

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique used for a wide range of organic molecules. rsc.orgfrontiersin.org A suitable reversed-phase HPLC method could be developed to separate the target compound, with the eluent being directed into the mass spectrometer. nih.gov The use of electrospray ionization (ESI) would likely generate the protonated molecular ion [M+H]⁺, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. koreascience.kr By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between molecules that have the same nominal mass. For this compound (C₈H₇ClOS), HRMS would provide an exact mass measurement that matches its calculated theoretical mass, confirming its elemental composition and differentiating it from any potential isomers or isobaric impurities.

Table 2: Theoretical Mass Data for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₇ClOS | Defines the elemental composition. |

| Nominal Mass | 202 Da | Integer mass, useful for low-resolution MS. |

| Monoisotopic Mass | 201.98279 Da | The exact mass required for HRMS confirmation. |

| Key Isotopic Pattern | Presence of [M+2]⁺ peak (~33% of M⁺) | Confirms the presence of one chlorine atom. |

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the elemental and molecular composition of the very top layers of a solid material. If this compound were analyzed as a thin film or on a substrate, SIMS could provide detailed information about surface composition, orientation of the molecules at the surface, and the presence of any surface contaminants. This technique is particularly useful in materials science applications where surface properties are paramount.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a cornerstone for identifying the functional groups and probing the molecular vibrations of a compound. The combination of Fourier Transform Infrared (FT-IR) and Raman spectroscopy offers a complementary and powerful approach to understanding the molecular structure of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Each functional group has characteristic absorption frequencies, making FT-IR an invaluable tool for qualitative analysis. For this compound, the FT-IR spectrum is expected to exhibit distinct peaks corresponding to its various functional groups.

The most prominent absorption band would be the C=O stretching vibration of the ester group, typically appearing in the range of 1700-1730 cm⁻¹. The presence of an aromatic ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these peaks.

The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The S-H stretching vibration of the mercapto group is often weak and can be found in the 2550-2600 cm⁻¹ range. The C-S stretching vibration is typically weak and appears between 700 and 600 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Methyl Group |

| S-H Stretch | 2600-2550 | Mercapto Group |

| C=O Stretch | 1730-1700 | Ester |

| Aromatic C=C Stretch | 1600-1400 | Benzene Ring |

| C-O Stretch | 1300-1100 | Ester |

| C-Cl Stretch | 800-600 | Chloro Group |

| C-S Stretch | 700-600 | Thioether Linkage |

Note: The exact positions of the peaks can be influenced by the electronic effects of the substituents and the physical state of the sample.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The C-S and S-H vibrations, though weak in FT-IR, can sometimes be more readily observed in Raman spectra.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The mercapto group in this compound has a strong affinity for these metals, making SERS an ideal technique to study its surface interactions.

Upon adsorption, the S-H bond is expected to cleave, forming a strong Ag-S or Au-S bond. This would lead to the disappearance of the S-H stretching band and the appearance of a new band corresponding to the metal-sulfur stretch at lower frequencies (typically 200-400 cm⁻¹). The orientation of the molecule on the surface can be inferred from the enhancement of specific vibrational modes. For instance, if the benzene ring is oriented perpendicular to the surface, the out-of-plane bending modes would be significantly enhanced. SERS can also be used to probe local environmental changes, such as pH, by monitoring shifts in the vibrational frequencies of the adsorbed molecule. nih.gov

Expected Raman and SERS Observations for this compound

| Technique | Observation | Interpretation |

| Raman | Strong aromatic ring breathing modes. | Characteristic of the benzene ring. |

| Observable S-H and C-S stretching vibrations. | Complementary to FT-IR for sulfur-containing groups. | |

| SERS | Disappearance of the S-H stretching band. | Cleavage of the S-H bond and formation of a metal-sulfur bond. |

| Appearance of a new band in the 200-400 cm⁻¹ region. | Corresponds to the Ag-S or Au-S stretching vibration. | |

| Significant enhancement of aromatic ring modes. | Proximity of the ring to the metal surface. |

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction techniques are the most powerful tools for determining the three-dimensional atomic arrangement of a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. This technique yields precise bond lengths, bond angles, and torsion angles, as well as the packing arrangement of the molecules in the crystal lattice. This would definitively establish the conformation of the methyl ester group relative to the benzene ring and reveal any intermolecular interactions, such as hydrogen bonding involving the mercapto group or halogen bonding involving the chlorine atom.

Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: These values are hypothetical and serve as an example of the data obtained from a single-crystal XRD experiment.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. PXRD is primarily used to assess the phase purity of a synthesized sample, identify different polymorphic forms, and determine the unit cell parameters. While it does not provide the detailed atomic coordinates that single-crystal XRD does, it is a crucial tool for quality control and characterization of bulk crystalline materials. The resulting diffractogram for this compound would consist of a series of peaks at specific 2θ angles, the positions and intensities of which are determined by the crystal structure.

Other Advanced Spectroscopic and Microscopic Techniques

In addition to the aforementioned techniques, other advanced methods can provide further structural and electronic information about this compound.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. It is used to confirm the molecular weight and can help in elucidating the structure by analyzing the fragmentation pattern. For this compound, the molecular ion peak would be expected, along with fragments corresponding to the loss of the methoxy group, the entire ester group, or the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum would confirm the number and connectivity of the protons on the aromatic ring and the methyl group. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These high-resolution microscopic techniques could be used to visualize individual molecules of this compound adsorbed on a surface, providing direct spatial information about their arrangement and orientation.

An In-depth Analysis of this compound

This compound is an aromatic organic compound with potential applications in various fields of chemical synthesis. This article provides a focused examination of this compound, with a particular emphasis on advanced spectroscopic methods for its characterization.

The detailed structural and electronic properties of this compound can be investigated using sophisticated spectroscopic techniques. These methods provide insights that are not accessible through more conventional analytical techniques.

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic structure and electronic properties of a specific element within a compound. For this compound, Sulfur K-edge XAFS would be particularly informative. The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the sulfur atom. The energy of the absorption edge is highly sensitive to the oxidation state of the sulfur atom, with higher oxidation states shifting the edge to higher energies. researchgate.netarizona.edu For the thiol group in this compound, the sulfur is in a reduced state. The XANES spectrum would be expected to show a prominent pre-edge feature corresponding to the 1s → σ* (S-H) transition. The position and intensity of this peak can be influenced by the electronic environment of the sulfur atom, including the effects of the chloro and methyl ester substituents on the aromatic ring. nih.gov

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the coordination number, distances, and types of neighboring atoms. Analysis of the EXAFS oscillations would allow for the precise determination of the S-C and S-H bond lengths.

Table 1: Predicted Sulfur K-edge XANES Features for this compound

| Spectral Feature | Predicted Energy Range (eV) | Assignment |

|---|---|---|

| Pre-edge Peak | ~2470-2472 | 1s → σ* (S-H) |

| Main Edge | ~2473-2475 | Ionization Threshold |

Note: The predicted energy ranges are based on data from analogous aromatic thiol compounds. Actual experimental values may vary.

Scanning Probe Microscopy (SPM), particularly Scanning Tunneling Microscopy (STM), is a powerful surface-sensitive technique capable of imaging surfaces with atomic resolution. For a compound like this compound, STM would typically be used to study its self-assembled monolayers (SAMs) on a conductive substrate, such as a gold (Au(111)) surface.

The thiol group of this compound would readily form a chemical bond with the gold surface, leading to the formation of an ordered molecular layer. STM imaging can reveal the packing arrangement, orientation, and surface defects of these SAMs. The resulting topography is influenced by the interplay of the molecule-substrate interaction (S-Au bonding) and intermolecular interactions (van der Waals forces, dipole-dipole interactions between the chloro and ester groups). nih.gov

While specific STM studies on this compound are not prevalent, research on similar aromatic thiols, such as fluorinated thiophenols, demonstrates that the position of the substituent on the aromatic ring significantly influences the structure of the SAM. nih.gov The chloro and methyl ester groups in this compound would be expected to dictate a specific packing arrangement, which could be directly visualized by STM.

Furthermore, Scanning Tunneling Spectroscopy (STS), a mode of STM, can probe the local electronic density of states of the adsorbed molecules. This would provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound when adsorbed on the surface.

Table 2: Expected STM Observables for a Self-Assembled Monolayer of this compound on Au(111)

| Parameter | Expected Observation | Influencing Factors |

|---|---|---|

| Molecular Packing | Ordered, periodic arrangement | Intermolecular interactions (dipole moments of chloro and ester groups), molecule-substrate interactions. |

| Surface Coverage | High, with potential for domain boundaries and vacancy islands | Deposition conditions (concentration, solvent, temperature, time). |

| Molecular Tilt Angle | A specific angle relative to the surface normal | Steric hindrance and intermolecular forces. |

Note: The expected observations are based on studies of analogous aromatic thiol SAMs.

Computational and Theoretical Investigations of Methyl 2 Chloro 4 Mercaptobenzoate Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in providing a foundational understanding of the intrinsic properties of Methyl 2-chloro-4-mercaptobenzoate derivatives at the atomic level. These computational methods allow for the exploration of molecular systems that may be challenging to study experimentally.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and molecular geometry of aromatic thio compounds. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been performed to optimize the molecular geometry in the ground state. nih.govscienceopen.com

These studies reveal a nearly planar structure for the benzene (B151609) ring, with the chloro, mercapto, and methyl ester groups attached. The calculated bond lengths and angles from DFT methods are generally in good agreement with experimental data for similar compounds. scienceopen.com The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding the reactivity of these molecules. In related chloro-aniline derivatives, the HOMO and LUMO are often localized across the aromatic system, and the energy gap between them is a key indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Calculated DFT Geometrical Parameters for a Representative Mercaptobenzoate Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-S Bond Length | 1.77 |

| S-H Bond Length | 1.35 |

| C-Cl Bond Length | 1.74 |

| C=O Bond Length | 1.22 |

| C-O Bond Length | 1.35 |

| C-S-H Bond Angle | 96.5 |

| C-C-Cl Bond Angle | 120.5 |

| O=C-O Bond Angle | 123.0 |

Note: These are representative values based on DFT calculations of analogous structures.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in identifying the regions of a molecule that are rich or deficient in electrons. For similar structures, the MEP analysis indicates that the negative potential is concentrated around the electronegative oxygen and chlorine atoms, suggesting these are likely sites for electrophilic attack. Conversely, the region around the thiol hydrogen is typically more positive. scienceopen.com

Ab Initio Molecular Orbital Calculations for Substituent Effects and Reactivity Prediction

Ab initio molecular orbital calculations provide a powerful tool for understanding the influence of different substituents on the electronic properties and reactivity of the benzene ring. rsc.org The chloro and mercapto groups, with their differing electronic effects (the chloro group being electron-withdrawing and the mercapto group being a weak electron donor), significantly modulate the charge distribution within the this compound molecule.

Perturbation theory can be used to qualitatively predict the shape of molecular orbitals and understand how substituents like the methyl group interact with the π-system of the benzene ring through hyperconjugation. roaldhoffmann.com The interplay of these substituent effects can be correlated with Hammett σ constants, providing a quantitative measure of their electronic influence on reaction rates and equilibria. nih.gov

MP2 Level Calculations for Energetics and Conformational Analysis

Møller–Plesset perturbation theory at the second order (MP2) offers a higher level of theory that incorporates electron correlation, providing more accurate energetic and conformational information. nih.gov For flexible molecules like this compound, where rotation around the C-S and C-COOCH3 bonds can lead to different conformers, MP2 calculations are crucial for determining the relative stabilities of these conformers.

Table 2: Comparative Energetic Data from Different Computational Levels for a Model System

| Computational Method | Relative Energy (kcal/mol) |

|---|---|

| DFT (B3LYP/6-31G*) | 0.0 (Global Minimum) |

| DFT (B3LYP/6-31G*) | +2.5 (Rotamer 1) |

| MP2/6-311+G** | 0.0 (Global Minimum) |

| MP2/6-311+G** | +2.8 (Rotamer 1) |

Note: These values are illustrative and based on typical energy differences for rotational isomers in substituted benzenes.

Mechanistic Insights from Computational Modeling

Computational modeling extends beyond static molecular properties to the dynamic processes of chemical reactions, offering a window into reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways is a key application of computational chemistry. By mapping the potential energy surface (PES), researchers can identify intermediates, and more importantly, the transition states that connect them. arxiv.org For reactions involving this compound derivatives, such as nucleophilic substitution or oxidation of the thiol group, computational methods can be used to calculate the activation energies and geometries of the transition states.

These calculations are vital for understanding the kinetics of a reaction and for predicting how changes in the molecular structure will affect the reaction rate. The identification of transition states often involves sophisticated algorithms that search the PES for saddle points. arxiv.org

Proton Transfer Dynamics

Intramolecular proton transfer (PT) is a fundamental chemical process that can be investigated in detail using computational modeling. In molecules containing both a proton donor (the mercapto group) and a proton acceptor (the carbonyl oxygen of the ester group), the possibility of intramolecular PT exists. chemrxiv.org

Ab initio molecular dynamics simulations can be employed to study the dynamics of such proton transfer events. chemrxiv.org These simulations can reveal the free energy barrier for the transfer and the rate at which it occurs. For related systems like salicylic (B10762653) acid, computational studies have shown that excited-state intramolecular proton transfer (ESIPT) can occur on an ultrafast timescale. nih.govjlu.edu.cn While the mercapto group is a weaker proton donor than a hydroxyl group, computational studies can still provide valuable insights into the feasibility and dynamics of proton transfer in this compound.

Analysis of Substituent Effects on Aromatic Systems

The electronic behavior of derivatives of this compound is profoundly influenced by the nature and position of substituents on the benzene ring. These substituents alter the electron density distribution, which in turn affects the molecule's acidity and reactivity in chemical reactions. libretexts.org The Hammett equation is a widely used tool for quantifying these effects, correlating reaction rates and equilibrium constants of substituted aromatic compounds with those of their unsubstituted counterparts. pharmacy180.comnumberanalytics.com

Inductive and Resonance Contributions to Acidity and Reactivity

Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is based on the electronegativity of the atoms. libretexts.org Electron-withdrawing groups, such as the chlorine atom in this compound, pull electron density through the sigma bonds, an effect known as a negative inductive effect (-I). libretexts.org This withdrawal of electron density tends to stabilize the conjugate base (carboxylate anion) that forms upon deprotonation of the corresponding benzoic acid, thereby increasing its acidity (lowering its pKa). libretexts.orgopenstax.org The strength of the inductive effect diminishes with distance from the reaction center. libretexts.orgopenstax.org

Resonance Effects (R): This effect involves the delocalization of pi (π) electrons across the aromatic system. youtube.com Substituents with lone pairs of electrons, like the mercapto (-SH) group, can donate electron density into the benzene ring through resonance (+R effect). youtube.com Conversely, groups with pi bonds to electronegative atoms can withdraw electron density via resonance (-R effect). doubtnut.com These effects are most pronounced when the substituent is in the ortho or para position relative to the reaction center, as this allows for direct delocalization of charge. youtube.comnih.gov

The acidity of substituted benzoic acids is a classic example of the interplay between these effects. Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. doubtnut.com For instance, the presence of a nitro group (-NO2), a strong electron-withdrawing substituent, significantly increases the acidity of benzoic acid. libretexts.orglibretexts.org In contrast, an amino group (-NH2), which is electron-donating through resonance, decreases acidity. nih.gov In this compound, the chloro group primarily exerts a -I effect, while the mercapto group can exhibit both a -I effect due to sulfur's electronegativity and a +R effect due to its lone pairs. The net impact on acidity and reactivity depends on the balance of these contributions. nih.gov

Table 1: Effect of Substituents on the Acidity of Benzoic Acid This table illustrates how different substituents affect the pKa of benzoic acid in water at 25°C.

| Substituent (in para-position) | pKa | Predominant Effect |

| -H (Benzoic Acid) | 4.20 | Reference |

| -NO₂ | 3.40 | Strong Electron-Withdrawing (-I, -R) |

| -Cl | 3.98 | Electron-Withdrawing (-I > +R) |

| -CH₃ | 4.34 | Electron-Donating (+I) |

| -OCH₃ | 4.47 | Net Electron-Donating (+R > -I) |

| -NH₂ | 4.92 | Strong Electron-Donating (+R) |

Note: Data is illustrative and compiled from various chemistry resources. libretexts.orglibretexts.org

Theoretical Field and Resonance Substituent Scales

To quantify and separate inductive and resonance effects, various theoretical scales have been developed. The Hammett equation provides a general substituent constant (σ), but more advanced models, like the Swain-Lupton treatment, partition this into field/inductive (F) and resonance (R) parameters. acs.org

Field/Inductive Constant (F or σ_I): This parameter quantifies the substituent's ability to polarize sigma bonds. It is defined using reaction series where resonance effects are absent or negligible, such as the ionization of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. acs.org Positive values indicate an electron-withdrawing effect.

These parameters allow for a more nuanced understanding of how a substituent will behave. For example, a halogen like chlorine has a positive F value (inductively withdrawing) and a negative, but smaller, R value (donating via resonance). The net effect is electron withdrawal. numberanalytics.com These scales are invaluable in quantitative structure-activity relationship (QSAR) studies for predicting the biological activity or chemical reactivity of compounds. nih.govnih.gov

Table 2: Selected Swain-Lupton Substituent Constants This table provides the Field (F) and Resonance (R) parameters for common functional groups.

| Substituent | Field (F) | Resonance (R) |

| -NO₂ | 0.67 | 0.16 |

| -CN | 0.56 | 0.19 |

| -Cl | 0.46 | -0.15 |

| -Br | 0.44 | -0.17 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.04 | -0.13 |

| -OH | 0.29 | -0.64 |

| -OCH₃ | 0.26 | -0.55 |

| -NH₂ | 0.02 | -0.68 |

Note: Values are from established literature and serve as representative examples. numberanalytics.com

Molecular Electrostatic Potential and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface of a molecule. nih.gov

The MESP map is typically color-coded:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. nih.gov

Green/Yellow: Regions of neutral or intermediate potential. nih.gov

For a molecule like this compound, the MESP would reveal how the substituents and the ester group modulate the electronic landscape of the benzene ring. The electronegative oxygen atoms of the ester group and the chlorine atom would create regions of negative potential (red) around them, while also withdrawing electron density from the ring, making the ring protons more positive (bluish). The sulfur atom of the mercapto group would also have a region of negative potential due to its lone pairs.

Analysis of the MESP provides crucial insights into intermolecular interactions and chemical reactivity, serving as a reliable predictor for substituent effects. nih.govrsc.org For instance, the location and intensity of negative potential can indicate the preferred sites for hydrogen bonding or coordination with metal ions.

Table 3: Predicted MESP Characteristics for Substituted Benzoates This table outlines the expected changes in MESP for a benzene ring based on the electronic nature of its substituents.

| Substituent Type | Effect on Ring | MESP of Aromatic Ring | MESP at Substituent |

| Strong Electron-Withdrawing (-NO₂) | Deactivates | More positive (more blue) | Negative (red) on oxygen atoms |

| Halogen (-Cl) | Deactivates | Slightly more positive (more blue/green) | Negative (red) around the halogen |

| Strong Electron-Donating (-NH₂) | Activates | More negative (more red/yellow) | Negative (red) on the nitrogen atom |

| Ester Group (-COOCH₃) | Deactivates | More positive (more blue) | Very negative (deep red) on carbonyl oxygen |

Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful methods for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. chemrxiv.orgias.ac.in Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to simulate various types of spectra. uni-muenchen.dersc.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. chemrxiv.org These predictions are invaluable for assigning signals in complex experimental spectra and for confirming molecular structures. wisc.edu The calculated shifts are sensitive to the electronic environment of each nucleus, providing a direct probe of the substituent effects discussed previously.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. researchgate.net This allows for the assignment of specific bands to the stretching or bending of particular functional groups (e.g., C=O stretch of the ester, C-Cl stretch, S-H stretch). Comparing the predicted spectrum with the experimental one helps validate the computed geometry and electronic structure. researchgate.net

UV-Visible Spectroscopy: TD-DFT calculations are used to predict the electronic transitions of a molecule, corresponding to its absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This is particularly useful for understanding the electronic structure of conjugated systems and how substituents affect the energy of the frontier molecular orbitals (HOMO and LUMO). rsc.org

The close agreement between theoretically predicted and experimentally measured spectra serves as a crucial validation for the computational model used. nih.gov This synergy between theory and experiment provides a robust framework for characterizing novel compounds like the derivatives of this compound. acs.org

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for Methyl Benzoate This table provides a conceptual example of how theoretical predictions are validated against experimental measurements for a related compound.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| O-CH₃ | 3.85 | 3.91 |

| H-ortho | 7.95 | 8.03 |

| H-meta | 7.40 | 7.44 |

| H-para | 7.50 | 7.55 |

| ¹³C NMR (ppm) | ||

| C=O | 167.5 | 167.0 |

| C-ipso | 131.0 | 130.0 |

| C-para | 133.5 | 132.9 |

| IR (cm⁻¹) | ||

| C=O Stretch | 1720 | 1724 |

| UV-Vis λ_max (nm) | 228 | 230 |

Note: Values are representative and sourced from computational chemistry databases and spectral libraries for illustrative purposes. wisc.eduhmdb.cachemicalbook.com

Applications As Building Blocks and Intermediates in Complex Organic Synthesis

Role in the Synthesis of Pharmaceutical Precursors

The most prominently documented application of Methyl 2-chloro-4-mercaptobenzoate is in the synthesis of pharmaceutical precursors. It serves as a key starting material for creating molecules that are investigated for their therapeutic potential.

A significant example of its utility is in the synthesis of pyridyl inhibitors of the hedgehog signaling pathway. google.com This pathway is crucial in embryonic development and its aberrant activation in adults is linked to several types of cancer. The development of inhibitors for this pathway is therefore a key area of research in oncology.

In this context, this compound is utilized in a multi-step sequence to build the core structure of these inhibitors. For instance, it can be reacted with isobutylene (B52900) oxide, where the nucleophilic mercaptan group attacks the epoxide ring. This reaction selectively forms a new carbon-sulfur bond, leading to the formation of Methyl 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoate. This intermediate is then further elaborated through a series of reactions, including hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with other fragments to yield the final complex pyridyl inhibitor. google.com

The table below outlines a typical reaction involving this compound in the synthesis of a pharmaceutical precursor.

| Reactant 1 | Reactant 2 | Key Bond Formed | Product Intermediate |

| This compound | Isobutylene oxide | C-S | Methyl 2-chloro-4-(2-hydroxy-2-methylpropylthio)benzoate |

This specific application highlights the strategic importance of the mercaptan group on the this compound scaffold, allowing for the introduction of diverse side chains essential for the biological activity of the final pharmaceutical compound.

Utilization in the Development of Agro-chemical Intermediates

While the chemical functionalities of this compound—a halogenated aromatic thiol derivative—suggest its potential as a precursor for agrochemicals such as herbicides, fungicides, or insecticides, there is a notable lack of specific examples in publicly available scientific literature and patents that explicitly detail its use for this purpose.

The synthesis of many agrochemicals involves the use of chlorinated and sulfur-containing aromatic compounds. However, it appears that for the development of current agrochemical products, other, more readily available or cost-effective building blocks are preferred. The specific substitution pattern of this compound may lend itself to niche applications that are not yet widely reported or are part of proprietary research.

Enabling Synthesis of Functional Materials and Polymers

The incorporation of sulfur-containing aromatic units into polymers can impart unique optical, electronic, and thermal properties. The mercaptan group in this compound could theoretically be used for polymerization reactions, such as thiol-ene chemistry, or for the synthesis of thiophenol-based resins and specialty polymers.

However, a review of the current scientific literature does not reveal widespread application of this compound in the synthesis of functional materials or polymers. Research in this area tends to focus on other mercapto-functionalized monomers. The specific combination of the chloro, mercapto, and ester groups may present synthetic challenges or result in material properties that are not yet in high demand for specific applications. As with agrochemicals, its use in this field may be a subject of ongoing, yet unpublished, research.

Strategic Integration in Multi-step Synthesis of Complex Molecules

The utility of this compound as a building block in complex organic synthesis lies in the orthogonal reactivity of its functional groups. This allows for a strategic, stepwise elaboration of the molecule.

The synthesis of the previously mentioned hedgehog pathway inhibitors serves as an excellent case study for its strategic integration. A plausible synthetic strategy would involve the following considerations:

The Mercaptan Group: This is often the most reactive site under specific conditions (e.g., in the presence of a base) and is typically utilized early in the synthesis to introduce a key side chain via nucleophilic substitution or addition.

The Methyl Ester Group: This group is relatively stable but can be readily hydrolyzed to a carboxylic acid at a later stage. This allows for subsequent amide bond formation or other coupling reactions to link different parts of the final molecule.

The Chloro Group: The chloro substituent can be used in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. This functionality is often addressed in the later steps of a synthesis to join complex molecular fragments.

The following table illustrates a hypothetical strategic sequence for the use of this compound's functional groups in a multi-step synthesis.

| Synthetic Step | Functional Group Utilized | Type of Reaction | Purpose |

| 1 | Mercaptan (-SH) | Nucleophilic addition | Introduction of a key side chain. |

| 2 | Methyl Ester (-COOCH3) | Hydrolysis | Unmasking of a carboxylic acid for coupling. |

| 3 | Chloro (-Cl) | Palladium-catalyzed coupling | Connection of the main scaffold to another fragment. |

This strategic approach, where each functional group is addressed in a controlled manner, is fundamental to the efficient construction of complex target molecules and showcases the value of this compound as a versatile intermediate in the hands of a synthetic chemist.

Emerging Research Directions and Future Perspectives for Halogenated Mercaptobenzoates

Development of Novel Catalytic Transformations

The distinct functional groups on Methyl 2-chloro-4-mercaptobenzoate make it an ideal substrate for developing novel catalytic transformations. The chloro- group and the mercapto- group can serve as reactive handles for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Future research is poised to explore the selective activation of either the Carbon-Chlorine (C-Cl) or the Carbon-Sulfur (C-S) bond. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are well-established for aryl halides. nih.govnih.gov The development of chemoselective catalysts that can discriminate between the chloro- and mercapto- sites on a single molecule would enable the stepwise, controlled synthesis of complex multifunctional molecules.

Furthermore, the mercapto- group itself is a powerful nucleophile for copper-catalyzed C-S bond formation reactions. organic-chemistry.orgacsgcipr.org Research into photoinduced, copper-catalyzed methods could offer mild and efficient pathways for coupling aryl thiols with aryl halides. organic-chemistry.org The interplay between the electron-withdrawing ester group and the ortho-chloro substituent can influence the reactivity of the mercaptan, a subject ripe for catalytic exploration.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Functionality |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl thioether |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / Ligand / Base | Aminophenyl thioether |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenylphenyl thioether |

Exploration of Bio-conjugation and Material Science Interfaces

The thiol (-SH) group is a key functional group for connecting synthetic molecules to biological systems and advanced materials. Its unique nucleophilicity and ability to form stable bonds make it highly valuable in these interdisciplinary fields.

Bio-conjugation: The thiol moiety on this compound offers a prime site for bio-conjugation. Thiol-specific reactions are crucial for labeling biomolecules like proteins and antibodies. nih.gov Cysteine residues in proteins, with their native thiol groups, are often targeted for site-specific modification. nih.gov The aryl thiol of a mercaptobenzoate derivative can be used for selective modification in the presence of native cysteines under controlled pH conditions. nih.gov This opens possibilities for creating antibody-drug conjugates (ADCs) or diagnostic agents where the halogenated benzoate core acts as a stable linker. The ester group could be hydrolyzed to a carboxylic acid to improve water solubility, or the chloro-group could be used for a secondary modification, creating a dual-functional linker.

Material Science: In material science, the thiol-ene "click" reaction, a rapid and efficient process often initiated by light, is used extensively in polymer and materials synthesis. rsc.orgwikipedia.org this compound could serve as a monomer or a functionalizing agent for polymers. The thiol group can react with polymers containing alkene functionalities to create novel materials with tailored properties. rsc.orgroutledge.com For instance, it could be grafted onto polymer backbones to introduce functionalities for further reactions, such as metal coordination or as an anchor point for creating functional surfaces on materials like gold nanoparticles.

Advanced Mechanistic Studies and Reaction Discovery

Despite the prevalence of cross-coupling reactions, their precise mechanisms, especially with multifunctional substrates, are areas of active investigation. This compound provides a unique platform for such studies.

A key mechanistic question is the selective activation of the C-Cl bond by a palladium(0) catalyst in the presence of a potentially coordinating and reactive thiol group. The oxidative addition of the aryl chloride to the palladium center is the first step in many catalytic cycles. nih.gov How the electronic environment, modulated by the para-mercapto and meta-ester groups, affects the kinetics of this crucial step is a subject for detailed study. Density Functional Theory (DFT) calculations have been used to explore the pathways of oxidative addition for various aryl halides, and such studies on this specific substrate could reveal important insights. researchgate.netrsc.orgacs.org

Furthermore, the potential for discovering entirely new reactions exists. For example, photochemical activation of aryl thiols can lead to novel transformations, such as desulfurizative chlorination. researchgate.net Investigating the photochemical reactivity of this compound could uncover new synthetic pathways that are inaccessible through traditional thermal methods. Mechanistic studies combining kinetic experiments with computational modeling will be essential to understand and optimize these potential new reactions. mit.edu

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

Computational chemistry is an increasingly powerful tool for predicting chemical reactivity and guiding experimental design. For a molecule like this compound, predictive modeling can accelerate the discovery of new applications.

Predicting Site Selectivity: In functionalization reactions, predicting which site on an aromatic ring will react is crucial. rsc.org Graph-convolutional neural networks and other machine learning models are being developed to predict the site selectivity of C-H functionalization reactions with high accuracy. mit.educhemrxiv.org Similar models could be trained to predict whether a catalyst will react at the C-Cl bond, the S-H bond, or a C-H bond on the ring, saving significant experimental effort. These models analyze subtle electronic and steric features to make predictions. rsc.orgnih.gov

Catalyst and Reaction Design: Density Functional Theory (DFT) can be used to model the entire catalytic cycle of a reaction. researchgate.net By calculating the energies of intermediates and transition states, researchers can understand the rate-determining steps and barriers to reaction. researchgate.netnih.gov This knowledge can be used to design more efficient catalysts or to choose reaction conditions that favor a desired outcome. For example, DFT studies could compare the energy barriers for oxidative addition at the C-Cl bond versus a competing reaction at the thiol group for different palladium-ligand complexes, thereby identifying the optimal catalyst for selective C-Cl activation. acs.org Such computational screening is becoming an indispensable part of modern chemical research. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-mercaptobenzoate, and how is purity validated?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the mercapto (-SH) group via thiolation of a precursor like methyl 2-chloro-4-nitrobenzoate under reducing conditions. Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Key peaks in NMR include:

- ¹H NMR : δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic protons), δ 4.2 (s, SH, if not deprotonated).

- IR : C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹) .

Q. How is this compound characterized structurally?

- Techniques : X-ray crystallography (for solid-state structure) and mass spectrometry (HRMS for molecular ion confirmation). Computational tools like DFT optimize geometry and predict spectroscopic data. For example, the InChIKey (VXORHTLUPYQIFE-UHFFFAOYSA-N) from related benzoates aids in database cross-referencing .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in basic conditions due to ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of chloro and mercapto substituents influence reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at specific positions (meta/para to Cl). The mercapto group acts as a nucleophile, enabling thiol-ene or metal-coordination reactions. For example, Pd-catalyzed coupling with aryl halides is enhanced by the thiol’s chelating ability .

- Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Controlled studies using DFT calculations (e.g., Fukui indices) resolve discrepancies .

Q. What strategies mitigate oxidation of the mercapto group during biological assays?